molecular formula C23H20N4O5S2 B2757820 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 895019-11-1

4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2757820
CAS No.: 895019-11-1
M. Wt: 496.56
InChI Key: UEGFKJVKJYZWGV-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H20N4O5S2 and its molecular weight is 496.56. The purity is usually 95%.
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Biological Activity

The compound 4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel derivative within the benzothiazole class that has garnered interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Core Structure : Benzothiazole ring fused with a dioxole moiety.
  • Functional Groups : Dimethylsulfamoyl and pyridinylmethyl substituents.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, revealing its potential in various therapeutic areas including anticancer, antibacterial, and antiviral activities.

Anticancer Activity

Research indicates that derivatives of benzothiazole exhibit significant anticancer properties. For instance, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric).
  • IC50 Values : Some derivatives showed IC50 values in the micromolar range, indicating moderate to high potency against cancer cells .

Antibacterial and Antifungal Activity

Benzothiazole derivatives have also been evaluated for their antibacterial and antifungal properties:

  • Minimum Inhibitory Concentration (MIC) : The MIC for certain benzothiazole compounds was reported at 50 µg/mL against various bacterial strains .
  • Broad-Spectrum Activity : Compounds were noted for their effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal pathogens .

Antiviral Activity

The antiviral potential of similar benzothiazole derivatives has been documented, particularly in the context of inhibiting viral replication through interference with viral enzymes or host cell interactions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation or viral replication.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

StudyFindings
Firooznia et al.Identified potent inhibitors of Aβ-binding alcohol dehydrogenase with micromolar IC50 values .
MDPI StudyDemonstrated cytotoxic effects on HCT116 (colon cancer) cells with significant reduction in viability at 10 µM .
PMC ResearchEvaluated antibacterial activity with MIC values indicating high efficiency against tested organisms .

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O5S2/c1-26(2)34(29,30)17-7-5-16(6-8-17)22(28)27(13-15-4-3-9-24-12-15)23-25-18-10-19-20(32-14-31-19)11-21(18)33-23/h3-12H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGFKJVKJYZWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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